REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=[O:8])[S:5][CH:6]=1.S(Cl)(Cl)=O.[CH3:14]O>>[CH3:14][O:8][C:7]([C:4]1[S:5][CH:6]=[C:2]([Br:1])[CH:3]=1)=[O:9]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C(=O)O
|
Name
|
|
Quantity
|
2.55 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice-salt bath for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the temperature <−5° C
|
Type
|
TEMPERATURE
|
Details
|
finally refluxed for 8 h under N2
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 6.7 g of pale amber oil
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC=C(C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.11 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |